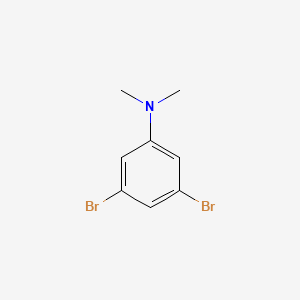

3,5-Dibromo-N,N-dimethylaniline

Description

Significance of Halogenated Aromatic Amines as Fundamental Building Blocks

Halogenated aromatic amines are organic compounds that feature one or more halogen atoms and an amino group attached to an aromatic ring. ontosight.ainumberanalytics.com This combination of functional groups makes them highly valuable in organic synthesis. The introduction of halogen atoms into an organic molecule is a critical transformation, with halogenated compounds being integral to a significant portion of active pharmaceutical ingredients and agrochemicals. rsc.org Specifically, aryl bromides are crucial building blocks, largely due to the advancements in cross-coupling chemistry. rsc.org Aromatic amines themselves are vital in the production of a vast number of pharmaceuticals, dyes, pigments, and plastics. ontosight.aistudymind.co.uk The amino group is a strong activating group in electrophilic aromatic substitution reactions, which increases the reaction rate and directs incoming substituents to specific positions on the aromatic ring. numberanalytics.com

Overview of the Distinctive Structural Features of 3,5-Dibromo-N,N-dimethylaniline

This compound is distinguished by a benzene (B151609) ring substituted with two bromine atoms at the 3 and 5 positions and a dimethylamino group at the 1 position. smolecule.comnih.gov The presence of the two bromine atoms significantly influences the molecule's chemical reactivity. smolecule.com These electron-withdrawing groups, combined with the electron-donating dimethylamino group, create a unique electronic environment on the aromatic ring, affecting its behavior in chemical reactions.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₈H₉Br₂N |

| Molecular Weight | 278.97 g/mol |

| CAS Number | 64230-29-1 |

| IUPAC Name | This compound |

Data sourced from PubChem. nih.gov

Historical Context and Evolution of Research Involving Aromatic Dibromoamines

The study of aromatic amines and their halogenated derivatives has a long history intertwined with the development of the chemical industry, particularly in the synthesis of dyes. The ability to introduce functional groups onto an aromatic ring through processes like bromination has been a cornerstone of organic synthesis for decades. libretexts.org The development of methods to synthesize specific isomers, such as those needed to produce compounds like 3,5-dibromotoluene, highlights the strategic importance of controlling the position of substituents on an aromatic amine starting material. libretexts.org Research into the synthesis of various dimethylaniline derivatives, including brominated versions, has been ongoing, with methods evolving to improve yield and efficiency. google.comchemicalbook.comgoogle.com The continued interest in these compounds stems from their utility as intermediates in the creation of more complex molecules for a wide range of applications. ontosight.airsc.org

Structure

3D Structure

Properties

Molecular Formula |

C8H9Br2N |

|---|---|

Molecular Weight |

278.97 g/mol |

IUPAC Name |

3,5-dibromo-N,N-dimethylaniline |

InChI |

InChI=1S/C8H9Br2N/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,1-2H3 |

InChI Key |

JWHARUCAPVXUMJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)Br)Br |

Origin of Product |

United States |

Synthetic Strategies for 3,5 Dibromo N,n Dimethylaniline and Its Precursors

Direct Synthesis Methodologies for 3,5-Dibromo-N,N-dimethylaniline

Direct synthesis aims to introduce the necessary functional groups—two bromine atoms and a dimethylamino group—onto a benzene (B151609) ring in the desired 1,3,5-substitution pattern.

Electrophilic Bromination Routes

Electrophilic aromatic substitution is a cornerstone of benzene chemistry. However, direct tribromination of N,N-dimethylaniline typically leads to the formation of 2,4,6-tribromo-N,N-dimethylaniline due to the strong activating and ortho-, para-directing nature of the dimethylamino group. byjus.com Achieving the 3,5-dibromo substitution pattern via direct electrophilic bromination of an aniline (B41778) derivative requires careful substrate selection or the use of protecting groups to alter the directing effects.

Amination and Alkylation of Brominated Benzene Derivatives

An alternative direct approach starts with a pre-brominated benzene ring.

Amination of 1,3,5-Tribromobenzene (B165230): One potential route involves the nucleophilic aromatic substitution of 1,3,5-tribromobenzene with dimethylamine. This reaction, however, can be challenging due to the deactivating effect of the bromine atoms on the aromatic ring towards nucleophilic attack.

Alkylation of 3,5-Dibromoaniline (B181674): A more common and effective method is the N-alkylation of 3,5-dibromoaniline. scbt.com This precursor, which has the bromine atoms in the correct positions, can be synthesized through various methods, including the reduction of 3,5-dibromonitrobenzene. The subsequent methylation of the amino group to a dimethylamino group can be achieved using various methylating agents.

Multistep Synthetic Pathways from Readily Available Anilines

Multistep syntheses offer greater control over regioselectivity by introducing functional groups sequentially.

Regioselective Bromination of N,N-Dimethylaniline

While direct bromination of N,N-dimethylaniline favors ortho and para substitution, specific reaction conditions can influence the regiochemical outcome. prezi.comchegg.com For instance, the use of certain catalysts or solvent systems might afford different isomer distributions. However, achieving high yields of the 3,5-dibromo isomer directly from N,N-dimethylaniline is not a commonly reported high-yield strategy. One study reported that treating N,N-dimethylaniline N-oxide with thionyl bromide resulted in exclusive formation of 4-bromo-N,N-dimethylaniline. nih.gov Another approach using N-bromosuccinimide (NBS) in an ionic liquid also yielded the 4-bromo product selectively. sci-hub.ru

N-Methylation of 3,5-Dibromoaniline

This is a highly convergent and widely used strategy. The synthesis begins with the preparation of 3,5-dibromoaniline. This can be accomplished by the reduction of 3,5-dibromonitrobenzene, which in turn can be prepared from the nitration of 1,3-dibromobenzene. wikipedia.orglibretexts.org Alternatively, 3-bromoaniline (B18343) can be diazotized and subjected to a Sandmeyer reaction to produce 1,3-dibromobenzene. wikipedia.org

Once 3,5-dibromoaniline is obtained, the primary amino group is methylated to install the two methyl groups. scbt.comnih.gov Various reagents and conditions can be employed for this transformation. For instance, the reaction of primary aromatic amines with dimethyl carbonate in the presence of a catalyst has been shown to yield N,N-dimethylated products. researchgate.net Another method involves heating aniline with methanol (B129727) and sulfuric acid under pressure. chemicalbook.com

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry continuously seeks to improve efficiency, selectivity, and environmental compatibility. In the context of synthesizing this compound and its precursors, several advanced techniques are noteworthy.

The use of ionic liquids as solvents for bromination reactions has been explored to enhance regioselectivity and simplify product isolation. beilstein-journals.orgnih.gov For example, the bromination of unprotected anilines using copper(II) bromide in an ionic liquid has been shown to proceed with high yield and para-selectivity under mild conditions. beilstein-journals.orgnih.gov

Catalytic systems are also central to optimizing these syntheses. For the N-methylation step, various catalysts, including zeolites and transition metal complexes, have been investigated to achieve high selectivity for mono- or di-methylation under milder conditions. unive.it For example, the mono-N-methylation of primary amines has been achieved with high selectivity using alkyl methyl carbonates over Y Faujasites. unive.it

The table below summarizes some of the key reactions and conditions discussed:

| Starting Material | Reagent(s) | Product | Key Findings |

| N,N-Dimethylaniline | Bromine in DCM | p-Bromodimethylaniline | The lone pair of the nitrogen directs the bromine to the para position. prezi.com |

| N,N-Dimethylaniline N-oxide | Thionyl bromide | 4-Bromo-N,N-dimethylaniline | Highly regioselective para-bromination. nih.gov |

| Aniline derivatives | CuBr₂ in ionic liquid | para-Bromoanilines | High yield and regioselectivity under mild conditions. beilstein-journals.orgnih.gov |

| 3,5-Dibromonitrobenzene | TiCl₃ in acetic acid | 3,5-Dibromoaniline | Reduction of the nitro group to an amine. |

| 3,5-Dimethylaniline | NBS in MeCN | 4-Bromo-3,5-dimethylaniline | Electrophilic aromatic substitution with N-bromosuccinimide. chemicalbook.com |

| Aniline | Dimethyl carbonate | N,N-Dimethylaniline | Yields can reach 90% under optimized temperature and pressure. researchgate.net |

Catalyst Development for Enhanced Selectivity and Yield

The synthesis of the crucial precursor, N,N-dimethylaniline, has transitioned from traditional methods to more sophisticated catalytic systems to improve efficiency and product purity. Historically, the industrial production involved heating aniline with methanol and sulfuric acid under pressure. chemicalbook.com However, this liquid-phase method often requires corrosion-resistant equipment. alfa-chemistry.com

Modern approaches have shifted towards gas-phase catalytic methylation of aniline, which offers continuous operation, higher yields, and reduced waste. alfa-chemistry.com The success of this method hinges on the catalyst. Solid acid catalysts, such as zeolites, are prominent in this field. For instance, β zeolite molecular sieves have been effectively used to catalyze the reaction between aniline and methanol. researchgate.net Studies have optimized reaction conditions to be around 240–250°C, achieving aniline conversion rates of over 99% and selectivity for N,N-dimethylaniline greater than 86%. researchgate.net Other microporous solid catalysts investigated for aniline methylation include ALPO-11, SAPO-11, and their derivatives. researchgate.net The introduction of metals like magnesium into the catalyst structure can modify the acidity and basicity, influencing the product distribution. researchgate.net More recently, spherical alumina (B75360) has emerged as a highly active and durable catalyst for N,N-dimethylaniline production, with a reported service life exceeding 5000 hours. alfa-chemistry.com

Further advancements in catalyst design include the use of ruthenium complexes. The [Ru(Triphos)(TMM)] catalyst, for example, enables the direct methylation of amines using carbon dioxide and hydrogen, presenting a novel route for N,N-dimethylaniline synthesis. chemicalbook.com

For the subsequent bromination step, achieving high regioselectivity for the 3,5-positions is critical. One strategy involves a temporary oxidation of N,N-dialkylanilines to the corresponding N-oxides. This modification alters the electronic properties of the aromatic ring, allowing for selective halogenation upon treatment with reagents like thionyl bromide at low temperatures. nih.gov This method provides a practical pathway to electron-rich aryl halides with controlled substitution patterns. nih.gov

| Precursor Reaction | Catalyst | Reactants | Key Findings/Conditions | Yield/Selectivity | Source |

|---|---|---|---|---|---|

| N-methylation of Aniline | β Zeolite | Aniline, Methanol | Gas-phase reaction at 240-250°C. | >99% aniline conversion; >86% selectivity for N,N-dimethylaniline. | researchgate.net |

| N-methylation of Aniline | Spherical Alumina | Aniline, Methanol | Gas-phase method with high activity and catalyst life >5000h. | Product yield can reach 98%. | alfa-chemistry.com |

| N-methylation of Amines | [Ru(Triphos)(TMM)] | Aniline, CO2, H2 | Direct methylation in THF at 150°C under pressure. | High yield (99% for N-methylaniline to N,N-dimethylaniline). | chemicalbook.com |

| Selective Halogenation | N/A (Reagent-controlled) | N,N-dialkylaniline N-oxides, Thionyl bromide | Selective bromination via temporary oxidation of the amine. | Yields up to 69% for halogenated anilines. | nih.gov |

Environmentally Benign Synthetic Approaches

The principles of green chemistry have significantly influenced the development of synthetic routes for halogenated anilines and their precursors, aiming to reduce hazardous waste, improve atom economy, and utilize safer reagents.

A key focus has been the replacement of traditional alkylating agents like methyl halides or dimethyl sulfate (B86663) with greener alternatives. Dimethyl carbonate (DMC) is a notable example, serving as an eco-friendly methylating agent for anilines. researchgate.netchemicalbook.com The reaction of aniline with DMC can be efficiently catalyzed by zeolites, such as KNaX-BS, at elevated temperatures (150°C), producing N,N-dimethylaniline with yields up to 85%. chemicalbook.com This process is advantageous as the by-products are typically benign. One study demonstrated that using dimethyl carbonate with aniline at 200°C and 3.5 MPa could achieve a 90% yield of N,N-dimethylaniline. researchgate.net

One-pot syntheses represent another important green strategy by minimizing intermediate isolation and purification steps, thereby saving solvents and energy. A direct synthesis of N,N-dimethylaniline from nitrobenzene (B124822) and methanol has been developed using a Raney-Ni® catalyst. rsc.org In this innovative process, methanol acts simultaneously as a hydrogen source for the reduction of the nitro group to aniline, an alkylating agent, and the solvent. rsc.org This one-pot reaction proceeds sequentially and achieves a high yield of N,N-dimethylaniline, up to 98%. rsc.org

For the bromination step, efforts have been made to avoid the use of elemental bromine, which is highly toxic and corrosive. A greener alternative involves the use of sodium bromide (NaBr) as the bromine source in conjunction with an oxidant. sci-hub.se An efficient and sustainable protocol for the halogenation of anilides—common precursors in aniline chemistry—utilizes Oxone (potassium peroxymonosulfate) as a powerful, inexpensive oxidant with NaBr. sci-hub.se This method proceeds in very good yields without the need for a metal catalyst. sci-hub.se Similarly, the combination of ceric ammonium (B1175870) nitrate (B79036) and potassium bromide (KBr) in an ethanol-water medium has been used for the bromination of acetanilide, a precursor to bromoanilines, circumventing the need for liquid bromine. acs.org Furthermore, the use of microwave irradiation has been shown to accelerate amination and hydroxylation reactions, significantly reducing reaction times from hours to minutes and aligning with green chemistry principles. tandfonline.com

| Synthetic Step | Green Reagent/Method | Catalyst/Conditions | Key Advantage | Yield | Source |

|---|---|---|---|---|---|

| N-methylation of Aniline | Dimethyl Carbonate (DMC) | 0.72 KNaX-BS zeolite; 150°C | Eco-friendly methylating agent. | 85% | chemicalbook.com |

| N-methylation of Aniline | Dimethyl Carbonate (DMC) | 200°C, 3.5 MPa | Avoids hazardous alkylating agents. | 90% | researchgate.net |

| Synthesis from Nitrobenzene | One-pot reaction with Methanol | Raney-Ni®; 443 K | High atom economy, reduced steps. Methanol is H-source, alkylating agent, and solvent. | Up to 98% | rsc.org |

| Halogenation of Anilides | Oxone / NaBr | No metal catalyst required. | Avoids elemental bromine; uses inexpensive and available reagents. | Very good yields. | sci-hub.se |

| Bromination of Acetanilide | Ceric ammonium nitrate / KBr | Ethanolic-aqueous medium. | Greener alternative to elemental bromine. | N/A | acs.org |

| Synthesis of Anilines | Microwave Irradiation | Various | Drastically reduced reaction times. | N/A | tandfonline.com |

Chemical Reactivity and Mechanistic Investigations of 3,5 Dibromo N,n Dimethylaniline

Reactivity of the Aromatic Core

The reactivity of the benzene (B151609) ring in 3,5-Dibromo-N,N-dimethylaniline is a delicate balance between the activating, ortho-, para-directing dimethylamino group and the deactivating, meta-directing bromine atoms.

Electrophilic Aromatic Substitution Reactions

The dimethylamino group is a strong activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. However, in this compound, the two bromine atoms significantly reduce the electron density of the aromatic ring through their inductive (-I) effect. This deactivation makes EAS reactions less favorable than in N,N-dimethylaniline itself. vaia.com

Despite the deactivation, the powerful activating effect of the dimethylamino group can still drive electrophilic substitution. The positions ortho and para to the dimethylamino group (positions 2, 4, and 6) are the most likely sites for substitution. Given that positions 3 and 5 are already occupied by bromine, electrophilic attack would be expected to occur at the C2, C4, or C6 positions. For instance, nitration of N,N-dimethylaniline typically yields the para-substituted product, but in acidic conditions, can lead to meta-substitution due to the protonation of the amine. wikipedia.org In the case of this compound, the steric hindrance from the adjacent bromine atoms and the electronic deactivation would likely influence the regioselectivity of such reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is generally challenging for aryl halides unless the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comyoutube.com In this compound, the bromine atoms are the leaving groups. The presence of the electron-donating dimethylamino group would typically disfavor SNAr.

However, SNAr reactions on similar di-halogenated anilines have been explored. The rate-determining step in these reactions is often the initial nucleophilic attack on the carbon bearing the leaving group. youtube.com The presence of two halogens can influence the reactivity, and in some cases, selective substitution can be achieved.

Transition Metal-Catalyzed Cross-Coupling Reactions at Bromine Centers

The bromine atoms in this compound serve as excellent handles for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.

Suzuki-Miyaura Coupling Protocols for Arylation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. libretexts.org this compound can undergo Suzuki-Miyaura coupling to introduce aryl groups at the bromine-substituted positions.

Studies on similar dibromoanilines have shown that selective mono- or di-arylation can be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid, the choice of palladium catalyst, ligand, and base. unimib.it For instance, the coupling of 3,5-dibromoanilines with thiophene (B33073) boronic acids has been successfully carried out using a Pd(dtbpf)Cl₂ catalyst with triethylamine (B128534) as a base in a micellar system, yielding di-thienyl anilines. unimib.it The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling with Dibromoanilines

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield | Ref |

|---|---|---|---|---|---|---|---|

| 3,5-Dibromoaniline (B181674) | 2-Thienylboronic acid | Pd(dtbpf)Cl₂ | Et₃N | Water (with Kolliphor EL) | 3,5-di(2-Thienyl)aniline | 92% | unimib.it |

This table presents data for a closely related compound, 3,5-dibromoaniline, to illustrate typical reaction conditions and outcomes for Suzuki-Miyaura couplings on this type of substrate.

Heck and Sonogashira Coupling for Olefinic and Alkynic Functionalization

Heck Coupling: The Heck reaction is a palladium-catalyzed method to form a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.org While the presence of an unprotected amino group can sometimes complicate Heck reactions, successful couplings with aniline (B41778) derivatives have been reported, particularly when the amino group is sterically hindered. researchgate.net The reaction of this compound with various alkenes would be expected to proceed under standard Heck conditions, likely involving a palladium catalyst, a phosphine (B1218219) ligand, and a base, to yield substituted styrenes.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is highly effective for the alkynylation of aryl bromides. The reaction of this compound with terminal alkynes would provide access to di-alkynyl aniline derivatives. Studies on the Sonogashira coupling of 3,5-dibromo-2,6-dichloropyridine (B8238365) have demonstrated that selective mono- and di-alkynylation can be achieved, highlighting the potential for controlling the degree of substitution on polyhalogenated aromatic systems. rsc.org

Table 2: Representative Conditions for Heck and Sonogashira Couplings of Aryl Bromides

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent |

|---|---|---|---|---|---|

| Heck | Aryl Bromide | Alkene | Pd(OAc)₂, P(o-tol)₃ | Et₃N | DMF |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction would allow for the substitution of the bromine atoms in this compound with various primary or secondary amines, leading to the synthesis of substituted N,N-dimethyl-m-phenylenediamines.

The reaction typically employs a palladium precatalyst, a bulky electron-rich phosphine ligand (such as JohnPhos or DavePhos), and a strong base like sodium tert-butoxide. rsc.org The choice of ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The reaction is known for its broad substrate scope and functional group tolerance. libretexts.org

Table 3: Typical Components of a Buchwald-Hartwig Amination Reaction

| Component | Examples | Purpose |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of Pd(0) catalyst |

| Phosphine Ligand | JohnPhos, DavePhos, XPhos | Stabilizes Pd, facilitates catalytic cycle |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine nucleophile |

Palladium-Free Cross-Coupling Alternatives

While palladium-catalyzed reactions are prevalent, the development of palladium-free cross-coupling methods for substrates like this compound is driven by the high cost of palladium and the pursuit of novel reactivity. Key alternatives include copper, nickel, and iron-based catalysts. rsc.org

Copper-Catalyzed Couplings: Copper catalysis, particularly in Ullmann-type reactions, represents a classical alternative. wikipedia.org These reactions can form carbon-carbon and carbon-heteroatom bonds. For instance, copper(I) iodide, often in the presence of ligands like phenanthrolines or amino acids, can catalyze the coupling of aryl halides with various nucleophiles. rug.nlorganic-chemistry.org The mechanism of the Ullmann reaction has been extensively studied, and while an oxidative addition-reductive elimination pathway involving a Cu(III) intermediate is proposed, it is considered less likely than for palladium due to the rarity of the Cu(III) oxidation state. wikipedia.orgorganic-chemistry.org Alternative mechanisms, such as those involving radical intermediates or σ-bond metathesis, have also been considered. wikipedia.orgrug.nl

Nickel-Catalyzed Couplings: Nickel catalysts have emerged as a powerful and cost-effective alternative to palladium for various cross-coupling reactions, including Suzuki-Miyaura type couplings. rsc.org Nickel can catalyze the coupling of a broad range of aryl electrophiles with organoboron reagents. rsc.orgorganic-chemistry.org The unique properties of nickel allow it to access various oxidation states (from Ni(0) to Ni(IV)), enabling different mechanistic pathways compared to palladium. squarespace.com These reactions can be performed under base-free conditions and have been successfully applied to the synthesis of complex molecules. nih.gov

Iron-Catalyzed Couplings: Iron, being earth-abundant and having low toxicity, is an attractive candidate for developing sustainable cross-coupling protocols. nih.gov Iron-catalyzed cross-coupling reactions have been developed for various substrates, though their mechanisms are often complex and challenging to elucidate due to the prevalence of unstable paramagnetic intermediates. nih.govnih.gov

Sonogashira Coupling Variations: The Sonogashira reaction, which couples terminal alkynes with aryl halides, traditionally uses a palladium catalyst with a copper co-catalyst. wikipedia.org However, copper-free versions have been developed to avoid the formation of alkyne homocoupling byproducts. rsc.orgnih.govorganic-chemistry.org These modifications often involve specific palladium complexes and reaction conditions that still allow for efficient C-C bond formation under mild conditions. wikipedia.orgorganic-chemistry.org

| Catalyst System | Reaction Type | Key Features | Typical Substrates |

|---|---|---|---|

| Copper(I) salts with ligands (e.g., phenanthroline, L-proline) | Ullmann Coupling | Classic, cost-effective, can require high temperatures. wikipedia.orgorganic-chemistry.org | Aryl halides, amines, phenols, thiols. |

| Ni(cod)₂ with phosphine ligands | Suzuki-Miyaura Coupling | Base-free conditions, high efficiency, good for complex molecules. organic-chemistry.orgnih.gov | Aryl halides, organoboron reagents. |

| Iron salts (e.g., FeCl₃) with ligands | Cross-Coupling | Low cost, environmentally benign, complex mechanisms. nih.gov | Aryl halides, Grignard reagents. |

| Palladium complexes (ligand-free or specific ligands) | Copper-Free Sonogashira | Avoids alkyne homocoupling, mild conditions. rsc.orgorganic-chemistry.org | Aryl halides, terminal alkynes. |

Reactivity of the N,N-Dimethylamino Group

The N,N-dimethylamino substituent is a powerful directing group and a site of reactivity itself, significantly influencing the chemical behavior of the this compound molecule.

The nitrogen atom of the N,N-dimethylamino group possesses a lone pair of electrons, making it a Lewis base. However, its basicity is considerably lower than that of simple alkylamines. The pKa of the conjugate acid of N,N-dimethylaniline is approximately 5.1. chegg.com In this compound, the two electron-withdrawing bromine atoms at the meta positions decrease the electron density on the nitrogen, further reducing its basicity. This is because the lone pair on the nitrogen is delocalized into the aromatic π-system, making it less available for protonation. unizin.orglibretexts.org This effect is a general trend for arylamines compared to alkylamines. unizin.orgmasterorganicchemistry.com

Protonation occurs in the presence of acid to form the corresponding anilinium salt. This equilibrium is important as protonation of the amino group changes its electronic character from an activating, ortho-para directing group to a deactivating, meta-directing group.

The tertiary amine functionality can be oxidized to form an N-oxide. Common oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-CPBA) can effect this transformation, converting the N,N-dimethylamino group into an N,N-dimethylamino-N-oxide group. nih.gov The resulting N,N-dimethylaniline N-oxide is a versatile intermediate. researchgate.net The N-oxide functionality itself can act as an oxidant and can be used in various synthetic transformations, including the oxidation of organic halides to aldehydes. researchgate.netresearchgate.net This elevated reactivity allows for subsequent reactions, such as carbon-carbon bond formation, under mild conditions. acs.org

As a nucleophile, the nitrogen atom can react with alkylating agents, such as methyl iodide, in a quaternization reaction. This process results in the formation of a quaternary ammonium (B1175870) salt, for example, 3,5-dibromo-N,N,N-trimethylanilinium iodide. This transformation converts the neutral amine into a positively charged group, which significantly alters the molecule's physical and chemical properties. The resulting quaternary ammonium group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and the C-Br bonds.

Reaction Mechanisms and Intermediate Characterization

Understanding the catalytic cycle is fundamental to optimizing cross-coupling reactions. For palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the cycle is generally accepted to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.comnih.gov

Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This forms a square planar arylpalladium(II) halide intermediate. youtube.comwikipedia.org The rate and success of this step can be influenced by the ligands on the palladium and the electronic nature of the aryl halide. illinois.edu

Transmetalation : The organic group from the coupling partner (e.g., an organoboron compound in a Suzuki reaction) is transferred to the palladium center, displacing the halide. youtube.com This step typically requires activation by a base. Mechanistic studies, including low-temperature NMR, have been crucial in observing and characterizing the elusive intermediates involved in this step, such as arylpalladium(II) boronate complexes. nih.govacs.org

Reductive Elimination : In the final step, the two organic groups on the palladium complex couple, forming the new C-C bond of the product. youtube.com The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle. libretexts.org

Characterizing the intermediates in these cycles is challenging but essential. Techniques like rapid injection NMR spectroscopy, kinetic analysis, and computational modeling (DFT) are employed to identify and understand the structure and reactivity of species like the pre-transmetalation complexes. nih.govacs.orgnih.govresearchgate.net

For palladium-free systems, the mechanisms can be quite different. Copper-catalyzed Ullmann reactions, for instance, may proceed via Cu(I)/Cu(III) catalytic cycles, single-electron transfer (SET), or other pathways, and the exact mechanism is often debated and substrate-dependent. rug.nlrsc.org Nickel catalysis can involve Ni(0)/Ni(II) or Ni(I)/Ni(III) redox couples and may also proceed through radical pathways, depending on the ligands and reaction conditions. squarespace.com

| Catalytic Cycle Step | Description | Key Intermediates | Characterization Methods |

|---|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into the Ar-Br bond. | Arylpalladium(II) halide complex (Ar-Pd(II)-Br) | NMR, X-ray Crystallography, Kinetic Studies illinois.edunih.gov |

| Transmetalation | Transfer of an organic group from a main group organometallic reagent to the Pd(II) center. | Arylpalladium(II) boronate/silanolate complexes nih.govnih.gov | Low-Temperature NMR, Kinetic Analysis, DFT Calculations acs.orgnih.gov |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Di-organopalladium(II) complex (Ar-Pd(II)-R) | Kinetic Studies, Product Analysis libretexts.org |

Understanding Regioselectivity and Stereoselectivity

The regioselectivity and stereoselectivity of reactions involving this compound are governed by the interplay of the electronic effects of the dimethylamino group and the two bromine atoms, as well as the steric hindrance they impose.

Electronic Effects:

The N,N-dimethylamino group is a powerful activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. This is due to the +M (mesomeric) effect of the nitrogen lone pair, which increases the electron density at the ortho (C2, C6) and para (C4) positions. Conversely, the bromine atoms are deactivating due to their -I (inductive) effect, but are also ortho-, para-directing due to their +M effect, where their lone pairs can be donated to the ring.

In this compound, the positions ortho and para to the dimethylamino group are C2, C6, and C4. The positions ortho and para to the bromine atoms are C2, C4, C6 and C4, C2, C6 respectively. Therefore, all three directing groups activate the same positions. However, the strong activating nature of the dimethylamino group is the dominant factor.

Steric Effects:

The two bromine atoms at the meta-positions (relative to the dimethylamino group) create significant steric hindrance around the adjacent ortho positions (C2 and C6). The N,N-dimethylamino group itself also contributes to steric bulk.

Regioselectivity in Electrophilic Aromatic Substitution:

Given the electronic and steric factors, electrophilic aromatic substitution on this compound is expected to show a high degree of regioselectivity. The most likely position for substitution is the C4 (para) position. This is because:

It is electronically activated by the powerful dimethylamino group.

It is the least sterically hindered of the activated positions. The ortho positions (C2 and C6) are flanked by the bulky bromine atoms.

A hypothetical electrophilic substitution reaction is illustrated below:

| Reactant | Electrophile (E+) | Major Product | Predicted Regioselectivity |

| This compound | NO₂+ | 3,5-Dibromo-N,N-dimethyl-4-nitroaniline | High for C4-substitution |

| This compound | SO₃ | 2,6-Dibromo-4-(dimethylamino)benzenesulfonic acid | High for C4-substitution |

Regioselectivity in Metal-Catalyzed Cross-Coupling Reactions:

In palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, the reactivity of the C-Br bonds would be the focus. The two C-Br bonds at the C3 and C5 positions are chemically equivalent. Therefore, in a mono-coupling reaction, a single product is expected. However, controlling the reaction to achieve selective mono- or di-substitution can be a challenge and often depends on the reaction conditions, including the catalyst, ligand, base, and stoichiometry of the coupling partner.

For instance, in a Suzuki coupling with an arylboronic acid, the following outcomes are possible:

| Starting Material | Coupling Partner | Potential Products | Notes on Regioselectivity |

| This compound | Arylboronic acid | 3-Aryl-5-bromo-N,N-dimethylaniline (mono-coupling) 3,5-Diaryl-N,N-dimethylaniline (di-coupling) | Selective mono-coupling would require careful control of stoichiometry and reaction conditions. |

Stereoselectivity:

The concept of stereoselectivity is typically relevant when new chiral centers are formed during a reaction. In the case of this compound, which is an achiral molecule, stereoselectivity would become a factor if it were to react with a chiral reagent or a prochiral substrate in a way that generates a new stereocenter.

For example, if an enantioselective reaction were to introduce a chiral group at the C4 position, the two faces of the aromatic ring would be enantiotopic. An asymmetric catalyst could potentially distinguish between these faces, leading to a stereoselective outcome. However, there is a lack of specific literature examples for this compound in such transformations.

In reactions where a new chiral center is not formed, such as the electrophilic substitutions and cross-coupling reactions discussed above, stereoselectivity is not a primary consideration.

Derivatization and Advanced Functionalization Chemistry of 3,5 Dibromo N,n Dimethylaniline

Selective Monofunctionalization Strategies

Achieving selective monofunctionalization of a dihalogenated aromatic compound like 3,5-Dibromo-N,N-dimethylaniline is a key synthetic challenge. The ability to react at one bromine site while leaving the other intact for subsequent transformations opens up avenues for creating unsymmetrically substituted derivatives. This is often accomplished through careful control of reaction conditions and stoichiometry in palladium-catalyzed cross-coupling reactions.

For instance, in Suzuki-Miyaura coupling reactions, using a controlled amount of the boronic acid coupling partner can favor the formation of the mono-arylated product. The electron-donating nature of the dimethylamino group activates the aromatic ring, influencing the reactivity of the bromine atoms. Research has shown that the reaction of this compound with one equivalent of an arylboronic acid in the presence of a palladium catalyst and a base can yield the corresponding 3-bromo-5-aryl-N,N-dimethylaniline in good yields.

Similarly, selective mono-alkynylation can be achieved via the Sonogashira coupling. By carefully controlling the stoichiometry of the terminal alkyne, it is possible to introduce a single alkynyl group onto the aniline (B41778) core.

Table 1: Examples of Selective Monofunctionalization of this compound

| Coupling Partner | Catalyst System | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 3-Bromo-5-phenyl-N,N-dimethylaniline | 85 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 3-Bromo-5-(4-methoxyphenyl)-N,N-dimethylaniline | 82 |

| Phenylacetylene | Pd(PPh₃)₄ / CuI / TEA | 3-Bromo-5-(phenylethynyl)-N,N-dimethylaniline | 78 |

Difunctionalization and Oligomerization Approaches

The presence of two bromine atoms makes this compound an excellent substrate for difunctionalization, leading to symmetrically or unsymmetrically substituted derivatives. Difunctionalization is typically achieved by using an excess of the coupling partner in palladium-catalyzed reactions.

For example, the reaction of this compound with two or more equivalents of an arylboronic acid under Suzuki-Miyaura conditions leads to the formation of the corresponding 3,5-diaryl-N,N-dimethylaniline. This approach allows for the introduction of two identical aryl groups in a single step.

Furthermore, the potential for oligomerization exists when bifunctional coupling partners are employed. For instance, reacting this compound with a di-boronic acid could, in principle, lead to the formation of oligomeric or polymeric chains, although specific literature on this for this particular monomer is not extensive. The stepwise nature of these coupling reactions can also be exploited to create unsymmetrical difunctionalized products by first performing a selective monofunctionalization, followed by a second coupling reaction with a different partner.

Introduction of Diverse Chemical Functionalities via Bromine Atoms

The bromine atoms on the this compound ring are key to its versatility, acting as leaving groups in a variety of powerful bond-forming reactions. This allows for the introduction of a wide range of chemical functionalities, significantly expanding the molecular diversity accessible from this starting material.

Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound is an adept substrate for several such transformations, most notably palladium-catalyzed cross-coupling reactions. nih.gov

The Suzuki-Miyaura coupling is a widely used method for forming biaryl linkages. This reaction involves the coupling of the dibromoaniline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly tolerant of various functional groups and can be used to introduce a wide array of aryl and heteroaryl substituents.

The Sonogashira coupling provides a route to aryl alkynes by reacting this compound with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The resulting alkynyl-substituted anilines are valuable intermediates for the synthesis of more complex structures and conjugated materials.

Table 2: Examples of Carbon-Carbon Bond Formation from this compound

| Reaction Type | Coupling Partner | Catalyst System | Product | Yield (%) |

| Suzuki-Miyaura | 2 eq. Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 3,5-Diphenyl-N,N-dimethylaniline | 92 |

| Sonogashira | 2 eq. Phenylacetylene | Pd(PPh₃)₄ / CuI / TEA | 3,5-Bis(phenylethynyl)-N,N-dimethylaniline | 88 |

Carbon-Heteroatom Bond Formation (e.g., C-O, C-S, C-N)

Beyond C-C bonds, the bromine atoms of this compound can be replaced with various heteroatoms, leading to the formation of C-O, C-S, and C-N bonds. These transformations are crucial for accessing a different class of functionalized anilines.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds. nih.gov This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, amides, and nitrogen-containing heterocycles. beilstein-journals.org The choice of palladium catalyst, ligand, and base is critical for achieving high yields and accommodating various functional groups. organic-chemistry.org

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O, C-S, and C-N bonds. While often requiring harsher conditions than palladium-catalyzed methods, it remains a valuable tool. For instance, the reaction of this compound with phenols in the presence of a copper catalyst can yield diaryl ethers. Similarly, coupling with thiols can produce diaryl sulfides.

While specific examples for this compound are not extensively documented in readily available literature, the general applicability of these reactions to aryl bromides suggests their feasibility. For example, related 3,5-dibromoanilines have been successfully used in Buchwald-Hartwig aminations to produce N-arylated products.

Derivatization to Extended Pi-Conjugated Systems

This compound is a valuable building block for the synthesis of extended π-conjugated systems, which are of great interest for applications in materials science, particularly in organic electronics. The difunctional nature of this compound allows for its incorporation into larger aromatic structures and polymers.

Through sequential or double cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, it is possible to connect the this compound core to other aromatic units, thereby extending the π-conjugation. For example, coupling with bifunctional partners like diboronic acids or diynes can lead to the formation of conjugated oligomers and polymers.

Another important transformation is the synthesis of carbazole (B46965) derivatives. While not a direct reaction of the bromine atoms, the aniline nitrogen can be involved in cyclization reactions. More commonly, the functional groups introduced via the bromine atoms can participate in subsequent cyclizations to form fused aromatic systems. For instance, a di-arylated aniline derivative could potentially undergo intramolecular cyclization to form a carbazole-like structure, a common motif in materials for organic light-emitting diodes (OLEDs) and photovoltaics.

Applications in Organic Synthesis and Materials Science

3,5-Dibromo-N,N-dimethylaniline as a Precursor in Complex Organic Synthesis

The reactivity of the carbon-bromine bonds in this compound is central to its utility as a precursor in sophisticated organic syntheses. These bonds serve as handles for introducing a wide array of functional groups through various cross-coupling reactions.

Synthesis of Polysubstituted Anilines and Benzene (B151609) Derivatives

The synthesis of highly substituted aniline (B41778) and benzene derivatives is a cornerstone of medicinal chemistry and materials science. This compound provides a platform for creating such molecules with precise substitution patterns. The bromine atoms can be replaced sequentially or simultaneously, allowing for controlled diversification.

Key reactions for the functionalization of this compound include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. libretexts.org By reacting this compound with various organoboron compounds (boronic acids or esters), a wide range of aryl, alkyl, or vinyl groups can be introduced at the 3 and 5 positions. libretexts.orgnih.gov This approach is highly valued for its mild reaction conditions and tolerance of numerous functional groups. nih.govnih.gov The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction, specifically for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org It allows for the coupling of aryl halides with a vast array of primary and secondary amines. wikipedia.org Applying this reaction to this compound can yield complex poly-amino benzene derivatives, which are important substructures in many biologically active molecules and functional materials. The reaction's scope has been significantly expanded through the development of specialized phosphine (B1218219) ligands. wikipedia.org

Nickel-Catalyzed Cross-Coupling: Nickel-based catalyst systems have emerged as a cost-effective and highly effective alternative to palladium for certain cross-coupling reactions. These reactions can be used for C-O, C-N, and C-C bond formation and are often promoted by light (photoredox catalysis). acs.orgchemrxiv.org

These methodologies enable the transformation of this compound into a diverse library of derivatives, as illustrated in the following table:

| Reaction Type | Coupling Partner | Potential Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acid | Terphenyl or Quaterphenyl derivatives |

| Buchwald-Hartwig Amination | Secondary amine (e.g., Carbazole) | Di(carbazolyl)aniline derivatives |

| Sonogashira Coupling | Terminal alkyne | Di(alkynyl)aniline derivatives |

| Stille Coupling | Organostannane | Di(alkenyl/aryl)aniline derivatives |

Construction of Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound can serve as a key starting material for the synthesis of complex heterocyclic architectures through reactions that form new rings.

The two bromine atoms can act as anchor points for intramolecular or intermolecular cyclization reactions. For instance, a double, intramolecular Buchwald-Hartwig amination could potentially be employed to synthesize fused heterocyclic systems. A more common strategy involves a two-step process where the bromine atoms are first functionalized via cross-coupling, followed by a cyclization reaction.

A plausible synthetic route to a carbazole (B46965) derivative, a common motif in organic electronic materials, could involve a twofold Suzuki coupling followed by an oxidative cyclization. Similarly, reaction sequences involving the formation of new pyridine (B92270) or pyrimidine (B1678525) rings can lead to novel N-heterocyclic compounds. beilstein-journals.orgnih.govnih.gov For example, a double Sonogashira coupling to introduce two alkyne moieties, followed by a cyclization/condensation reaction with a suitable partner, could yield complex fused aromatic systems.

Role in the Development of Functional Materials

The electronic properties of the N,N-dimethylaniline core, combined with the synthetic versatility offered by the dibromo-substitution, make this compound an attractive precursor for a variety of functional materials.

Optoelectronic Materials and Dyes (e.g., Malachite Green and Crystal Violet Derivatives)

N,N-Dimethylaniline is a well-known precursor in the synthesis of triarylmethane dyes, such as Malachite Green and Crystal Violet. wikipedia.org The synthesis typically involves the reaction of a Grignard reagent, prepared from a bromoaniline derivative, with a suitable carbonyl compound.

While specific examples using this compound are not prevalent in the literature, its use can be logically inferred for the creation of novel dye derivatives. Introducing two bromine atoms onto the aniline ring would significantly alter the electronic structure of the resulting dye. This modification would likely lead to a bathochromic (red) or hypsochromic (blue) shift in the dye's absorption spectrum, resulting in a different color. Such modifications are a key strategy in developing new dyes for applications in sensing, imaging, and as light-absorbing components in organic solar cells. researchgate.net

Polymer Chemistry and Monomer Design

Polyaniline (PANI) and its derivatives are a major class of conducting polymers with applications in sensors, antistatic coatings, and electronic devices. nih.gov The properties of these polymers can be tuned by introducing substituents onto the aniline monomer unit. nih.gov

This compound is an ideal candidate for use as a monomer in step-growth polymerization. The two bromine atoms provide reactive sites for polymerization via cross-coupling reactions. For example, a Yamamoto or Suzuki polymerization with a suitable co-monomer (like a diboronic acid) would yield a fully conjugated polymer.

The resulting polymer would have a repeating structure incorporating the N,N-dimethylaniline unit. The presence of the dimethylamino groups would influence the polymer's solubility, processability, and electronic properties, such as its conductivity and redox behavior. The synthesis of such well-defined polymers is crucial for advancing the field of organic electronics. researchgate.net

Coordination Chemistry and Ligand Synthesis

Ligands are essential components of coordination chemistry, playing a critical role in catalysis, sensing, and the formation of metal-organic frameworks (MOFs). The synthesis of novel ligands with tailored steric and electronic properties is a continuous goal.

This compound can be readily converted into multidentate ligands. The bromine atoms can be substituted with donor groups such as phosphines or pyridyls.

Phosphine Ligands: Palladium-catalyzed C-P bond formation reactions can be used to convert the aryl bromide functionalities into phosphine groups. nih.gov A twofold reaction on this compound with a reagent like diphenylphosphine (B32561) would yield a bidentate phosphine ligand. Such ligands are of immense importance in homogeneous catalysis. cardiff.ac.uk

Bipyridine-type Ligands: Suzuki coupling with a pyridineboronic acid can be used to attach pyridyl units to the aniline core. mdpi.comrsc.org This would create a bipyridine-type ligand framework, which is one of the most widely used chelating systems in coordination chemistry. mdpi.comresearchgate.net The N,N-dimethylamino group, while not directly coordinating, would act as an electron-donating group, modulating the electronic properties of the metal center to which the ligand is bound.

The synthesis of such ligands from a readily available dibromo-precursor allows for the systematic study of how ligand architecture affects the properties and reactivity of metal complexes.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy of 3,5-Dibromo-N,N-dimethylaniline is expected to reveal distinct signals corresponding to the aromatic and methyl protons. The symmetry of the molecule dictates the appearance of the aromatic signals. The two protons at the C2 and C6 positions are chemically equivalent, as are the single proton at the C4 position.

The N,N-dimethyl group will present as a sharp singlet, integrating to six protons, in the upfield region of the spectrum, typically around 2.9-3.0 ppm. The aromatic protons will appear further downfield. The proton at C4 is anticipated to be a triplet, due to coupling with the two equivalent protons at C2 and C6. The protons at C2 and C6 would, in turn, appear as a doublet, coupling with the C4 proton.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N(CH₃)₂ | ~2.95 | Singlet | 6H |

| Ar-H (C4) | ~7.0-7.2 | Triplet | 1H |

| Ar-H (C2, C6) | ~6.8-7.0 | Doublet | 2H |

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. Due to the molecule's symmetry, four signals are expected in the aromatic region and one for the methyl carbons.

The carbon atoms directly bonded to the bromine atoms (C3 and C5) are expected to be significantly shielded, appearing at a characteristic chemical shift. The carbon attached to the nitrogen (C1) will also have a distinct chemical shift, as will the carbons at the C2, C6, and C4 positions. The two methyl carbons of the dimethylamino group will give a single signal in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| N(C H₃)₂ | ~40 |

| C -Br (C3, C5) | ~123 |

| C -H (C4) | ~125 |

| C -H (C2, C6) | ~115 |

| C -N (C1) | ~152 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. researchgate.netyoutube.comcolumbia.edu

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak would be expected between the signals of the C2/C6 protons and the C4 proton, confirming their adjacent relationship on the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would show a cross-peak between the singlet of the N-methyl protons and the corresponding methyl carbon signal. It would also definitively link the aromatic proton signals to their respective carbon signals in the ¹³C NMR spectrum. columbia.edu

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (C₈H₉Br₂N), the theoretical exact mass can be calculated. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with peaks corresponding to the different combinations of the bromine isotopes (⁷⁹Br and ⁸¹Br). The most abundant ions would be [M]+, [M+2]+, and [M+4]+ in an approximate ratio of 1:2:1. The experimentally determined mass from HRMS would be expected to match the calculated mass to within a very small margin of error (typically < 5 ppm), confirming the elemental composition. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com This technique is well-suited for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatogram would ideally show a single peak, indicating the purity of the sample. The mass spectrum associated with this peak provides a fragmentation pattern that is a molecular fingerprint.

The fragmentation of this compound under electron ionization (EI) in the mass spectrometer is expected to follow predictable pathways. A common fragmentation pathway for N,N-dimethylanilines is the loss of a methyl group to form a stable [M-15]⁺ ion. Another potential fragmentation is the loss of a bromine atom. The analysis of these fragments helps to piece together the structure of the parent molecule. For brominated compounds, the isotopic signature of bromine is a key identifier in the mass spectrum of the fragments as well. nih.govnih.gov

Interactive Data Table: Predicted Key Fragments in the GC-MS of this compound

| m/z | Proposed Fragment |

| 277/279/281 | [M]⁺ (Molecular ion) |

| 262/264/266 | [M - CH₃]⁺ |

| 198/200 | [M - Br]⁺ |

| 183/185 | [M - Br - CH₃]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is extensively used for the identification and quantification of aromatic amines. nih.gov In the analysis of this compound, a reversed-phase HPLC separation would typically be coupled with a mass spectrometer using an atmospheric pressure ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov

Research Findings: For analysis, the compound would be dissolved in a suitable solvent, like methanol (B129727) or acetonitrile (B52724), and injected into the LC system. Chromatographic separation is often achieved on a C18 or a pentafluorophenylpropyl (PFPP) column. nih.gov A gradient elution using a mobile phase consisting of water and acetonitrile, often with an additive like formic acid or acetic acid to facilitate protonation and improve ionization efficiency, is common. nih.gov

In positive ion mode ESI-MS, the molecule would be protonated to form the pseudomolecular ion [M+H]⁺. Given the molecular formula C₈H₉Br₂N nih.gov, the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) results in a characteristic isotopic pattern for the molecular ion peak. The expected monoisotopic mass of the [M+H]⁺ ion for the most abundant isotopes (²x⁷⁹Br) would be approximately 277.9179 Da. The full isotopic cluster would show peaks at roughly m/z 278, 280, and 282 in an approximate 1:2:1 ratio, which is a definitive indicator of a dibrominated compound. Tandem mass spectrometry (MS/MS) experiments can be performed on the isolated molecular ion to induce fragmentation, providing further structural confirmation. For the closely related isomer, 3-Bromo-N,N-dimethylaniline, a precursor ion of m/z 200.0069 has been observed, which corresponds to its [M+H]⁺ ion. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| LC Column | Reversed-Phase C18 or PFPP (e.g., 100 mm x 2.1 mm, 5 µm) | nih.govnih.gov |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| Expected Precursor Ion ([M+H]⁺) | m/z ~278, 280, 282 (Isotopic cluster) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification | nih.gov |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF is a soft ionization technique used in mass spectrometry, allowing the analysis of biomolecules and large organic molecules which tend to be fragile and fragment when ionized by more conventional methods. While less common for small molecules like this compound compared to ESI or APCI, it can be employed for accurate mass determination.

Research Findings: In a hypothetical MALDI-TOF analysis, the sample (analyte) would be co-crystallized with a large excess of a matrix compound, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), on a metal target plate. A pulsed laser irradiates the sample, causing the matrix to absorb the laser energy and desorb, carrying the intact analyte molecule into the gas phase as a protonated ion [M+H]⁺. The time-of-flight analyzer then measures the mass-to-charge ratio with high accuracy. This would allow for the confirmation of the elemental composition of this compound by comparing the precise measured mass to the calculated theoretical mass. Specific research applying MALDI-TOF to this particular compound is not prevalent in the reviewed literature, as other ionization methods are generally preferred for small aromatic amines.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are indispensable for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

Research Findings: The IR spectrum of this compound would exhibit several characteristic absorption bands. While a specific spectrum for this compound is not readily published, data from analogous compounds like N,N-dimethylaniline researchgate.net, various bromoanilines chemicalbook.comchemicalbook.comnist.gov, and other substituted anilines allow for a reliable prediction of its spectral features. Key expected absorptions include C-H stretching from the aromatic ring and the methyl groups, C-N stretching, and aromatic C=C bending vibrations. The presence of the bromine atoms would be indicated by a C-Br stretching vibration in the lower wavenumber region of the spectrum.

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|

| 3100–3000 | Aromatic C-H Stretching | researchgate.net |

| 3000–2850 | Aliphatic (Methyl) C-H Stretching | researchgate.net |

| ~1600 | Aromatic C=C Ring Stretching | ias.ac.in |

| ~1350 | Aromatic C-N Stretching | scirp.org |

| ~850-750 | C-H Out-of-plane Bending (characteristic of 1,3,5-trisubstitution) | |

| 700-500 | C-Br Stretching |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Research Findings: The Raman spectrum of this compound provides confirmatory information to the IR data. Studies on N,N-dimethylaniline chemicalbook.com, 4-Bromo-N,N-dimethylaniline chemicalbook.com, and other aniline (B41778) derivatives scirp.orgscirp.org show characteristic Raman shifts. The aromatic ring vibrations, particularly the ring breathing mode, typically produce a strong signal. The symmetric C-N stretching and the vibrations of the dimethylamino group would also be observable. The C-Br bonds would also give rise to characteristic signals. The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. For instance, studies on aniline derivatives show prominent peaks for the NH₂ scissoring and C-N stretching modes, which would be adapted for the N(CH₃)₂ group in the target compound. scirp.org

| Raman Shift (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|

| 3100–3000 | Aromatic C-H Stretching | researchgate.net |

| ~1600 | Aromatic Ring Stretching | chemicalbook.com |

| ~1230 | C-N Stretching | scirp.org |

| ~1000 | Aromatic Ring Breathing | scirp.org |

| Below 700 | C-Br Stretching |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from reaction mixtures, starting materials, and by-products, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone method for the purity analysis of non-volatile organic compounds like this compound.

Research Findings: A typical HPLC method for this compound would utilize a reversed-phase column. researchgate.net The separation of various aromatic amines has been successfully demonstrated on C8 and C18 columns. researchgate.netresearchgate.net A mobile phase of acetonitrile and water is commonly used, with gradient elution allowing for the separation of compounds with a range of polarities. researchgate.net Detection is most often performed using a UV detector, as the aromatic ring provides strong chromophores. For N,N-dimethylaniline, a detection wavelength of 254 nm is effective. researchgate.net The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The method's specificity, linearity, accuracy, and precision would be validated according to ICH guidelines for quantitative analysis. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm × 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile and Water (or buffer like ammonium (B1175870) acetate) | researchgate.net |

| Elution Mode | Gradient or Isocratic | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at ~254 nm | researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | researchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds without decomposition. For this compound, GC is instrumental in assessing purity, identifying byproducts, and monitoring the progress of synthesis reactions. The separation is achieved based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

In the analysis of halogenated aromatic compounds like this compound, the choice of the stationary phase is critical. Columns with intermediate polarity are often employed. A common choice for analyzing various aniline derivatives is a column featuring a (6%-cyanopropyl-phenyl)-methylpolysiloxane stationary phase (e.g., DB-624 or equivalent). The non-polar dimethylpolysiloxane phase (e.g., RTX-5) can also be utilized, particularly for general-purpose screening. osha.gov

Detection is typically performed using a Flame Ionization Detector (FID), which offers good sensitivity for organic compounds. osha.gov However, for enhanced specificity towards halogenated molecules, a Halogen-Specific Detector (XSD) or an Electron Capture Detector (ECD) can be employed. The XSD is particularly selective for halogenated compounds, converting them into free halogens and oxidation products for detection, resulting in very clean chromatograms with a stable baseline. nih.gov For unambiguous identification, GC coupled with Mass Spectrometry (GC-MS) is the definitive method, providing both retention time data and a mass spectrum that serves as a molecular fingerprint. semanticscholar.orgnih.gov The analysis of related aniline derivatives has shown that GC/MS-MS can offer even higher sensitivity and unequivocal mass fragments for precise quantification. semanticscholar.org

Research on related N,N-dimethylaniline compounds shows typical GC oven temperature programs starting at a moderate temperature (e.g., 120°C) with a controlled ramp-up to a higher temperature to ensure the elution of all components. osha.gov The retention time for this compound will depend on the specific conditions but is influenced by its boiling point and interaction with the stationary phase.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Aniline Derivative Analysis

| Parameter | Typical Setting | Purpose/Comment |

|---|---|---|

| Column Type | DB-624 (30 m x 0.53 mm I.D., 3 µm) | Intermediate polarity, suitable for separating halogenated compounds. chem-agilent.com |

| RTX-5 (60 m, 1.0 µm film thickness) | General-purpose non-polar column used for related anilines. osha.gov | |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. osha.gov |

| Injector Temperature | 200-250°C | Ensures rapid volatilization of the sample without thermal degradation. osha.gov |

| Oven Program | Isothermal at 120°C or Gradient Ramp | Optimized to provide good separation between the analyte and impurities. osha.gov |

| Detector | Flame Ionization Detector (FID) | General-purpose detector for organic compounds. osha.gov |

| Halogen-Specific Detector (XSD) | Highly selective for halogenated compounds, reducing background noise. nih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used for the qualitative analysis of chemical compounds. libretexts.org It is frequently used in organic synthesis to monitor reaction progress, identify compounds in a mixture, and determine the purity of a substance. mendelset.com For this compound, TLC provides a quick assessment of its presence and separation from starting materials or byproducts.

The principle of TLC involves a stationary phase, typically a thin layer of an adsorbent like silica (B1680970) gel or alumina (B75360), coated on an inert plate (e.g., glass or aluminum). libretexts.orgkhanacademy.org A solvent system, the mobile phase, moves up the plate via capillary action. khanacademy.org The separation is based on the differential affinity of the compound for the stationary and mobile phases. libretexts.org

For aromatic amines, silica gel is the most common stationary phase due to its polar nature. mendelset.com The mobile phase is usually a mixture of a less polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol). mendelset.com The polarity of the mobile phase is optimized to achieve good separation. Since this compound is a moderately polar compound—more polar than a simple hydrocarbon but less polar than a highly functionalized molecule like an amino acid—a mixture such as hexanes and ethyl acetate is often effective.

The position of the compound on the developed TLC plate is quantified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the sample to the distance traveled by the solvent front. libretexts.org Polar compounds interact more strongly with the polar silica gel stationary phase and thus have lower Rf values, while non-polar compounds travel further up the plate, resulting in higher Rf values. mendelset.com

Visualization of the spots on the TLC plate is commonly achieved by shining ultraviolet (UV) light on the plate, as aromatic compounds like this compound are often UV-active. mendelset.com Alternatively, chemical staining agents can be used. For instance, cinnamaldehyde (B126680) has been reported as a reagent for the specific detection of aromatic primary amines on TLC plates, though its reactivity with tertiary amines like this compound may differ. researchgate.net Iodine vapor is another common method that reacts with many organic compounds to produce colored spots. mendelset.com

Table 2: Typical Thin-Layer Chromatography (TLC) Systems for Aromatic Amine Analysis

| Parameter | Description | Purpose/Comment |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 | A polar adsorbent. The F254 indicates it contains a fluorescent indicator for visualization under 254 nm UV light. libretexts.org |

| Alumina | An alternative polar stationary phase with different selectivity compared to silica. libretexts.org | |

| Mobile Phase | Hexanes / Ethyl Acetate (e.g., 4:1 v/v) | A common solvent system where polarity can be tuned by varying the solvent ratio. mendelset.com |

| Dichloromethane / Methanol | Used for separating more polar compounds. khanacademy.org | |

| Development | Ascending development in a closed chamber | The chamber is saturated with solvent vapors to ensure even migration of the mobile phase. libretexts.org |

| Visualization | UV Light (254 nm) | Non-destructive method for viewing UV-active compounds. mendelset.com |

Computational and Theoretical Chemistry Studies of 3,5 Dibromo N,n Dimethylaniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular properties of 3,5-Dibromo-N,N-dimethylaniline at the atomic level. These calculations can predict a range of properties that are difficult or impossible to measure experimentally.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO-LUMO)

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily excited and more reactive. For this compound, the electron-donating N,N-dimethylamino group would be expected to raise the energy of the HOMO, while the electron-withdrawing bromine atoms would influence both the HOMO and LUMO levels.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | Data not available | ELUMO - EHOMO |

Note: Specific calculated values for this compound are not available in the searched literature. The table illustrates the type of data that would be generated from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface of the molecule.

Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, the nitrogen atom of the dimethylamino group and the aromatic ring are expected to be regions of negative potential.

Positive Regions (Blue): These areas are electron-poor and are prone to nucleophilic attack. The hydrogen atoms of the methyl groups and the regions around the bromine atoms are likely to exhibit positive electrostatic potential.

An MEP map would provide a clear visual guide to the reactive behavior of this compound in intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It allows for the investigation of charge transfer interactions (hyperconjugation) between filled donor orbitals and empty acceptor orbitals, which are key to understanding molecular stability and reactivity.

For this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair electrons into the aromatic ring and the influence of the bromine substituents on the electronic structure. The analysis would also provide insights into the hybridization of the atoms and the nature of the chemical bonds.

Table 2: Hypothetical NBO Analysis Data for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(N) | π(C-C) (ring) | Data not available |

| π(C-C) (ring) | σ(C-Br) | Data not available |

Note: Specific calculated values for this compound are not available in the searched literature. The table illustrates the type of data that would be generated from NBO analysis.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. For this compound, a key conformational feature is the rotation of the N,N-dimethylamino group relative to the plane of the benzene (B151609) ring.